n-(5-Fluoro-2,4-dinitrophenyl)acetamide n-(5-Fluoro-2,4-dinitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1548-18-1
VCID: VC20986402
InChI: InChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13)
SMILES: CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Molecular Formula: C8H6FN3O5
Molecular Weight: 243.15 g/mol

n-(5-Fluoro-2,4-dinitrophenyl)acetamide

CAS No.: 1548-18-1

Cat. No.: VC20986402

Molecular Formula: C8H6FN3O5

Molecular Weight: 243.15 g/mol

* For research use only. Not for human or veterinary use.

n-(5-Fluoro-2,4-dinitrophenyl)acetamide - 1548-18-1

Specification

CAS No. 1548-18-1
Molecular Formula C8H6FN3O5
Molecular Weight 243.15 g/mol
IUPAC Name N-(5-fluoro-2,4-dinitrophenyl)acetamide
Standard InChI InChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13)
Standard InChI Key LZBXUWOTXPNTNQ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Canonical SMILES CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Introduction

Physical and Chemical Properties

N-(5-Fluoro-2,4-dinitrophenyl)acetamide is characterized by specific physical and chemical properties that make it valuable for research and industrial applications. The compound's electron-withdrawing groups significantly influence its chemical behavior and reactivity profile.

Basic Properties

The compound possesses the following fundamental properties:

PropertyValue
CAS Registry Number1548-18-1
Molecular FormulaC₈H₆FN₃O₅
Molecular Weight243.15 g/mol
IUPAC NameN-(5-fluoro-2,4-dinitrophenyl)acetamide
Standard InChIInChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13)
Standard InChIKeyLZBXUWOTXPNTNQ-UHFFFAOYSA-N
The physical state of N-(5-Fluoro-2,4-dinitrophenyl)acetamide at room temperature is solid, requiring specific storage conditions for stability and preservation of its chemical properties.

Chemical Reactivity

The presence of multiple electron-withdrawing groups in N-(5-Fluoro-2,4-dinitrophenyl)acetamide—specifically the fluorine atom and two nitro groups attached to the phenyl ring—significantly enhances the compound's electrophilicity. This heightened reactivity makes it particularly valuable in various chemical reactions and applications.
The compound demonstrates notable reactivity patterns:

  • The nitro groups at positions 2 and 4 contribute to the high electrophilicity of the aromatic ring

  • The fluorine atom at position 5 further enhances the electron-withdrawing effects

  • The acetamide group provides a site for hydrogen bonding and potential derivatization

Structural Characteristics

Molecular Structure

N-(5-Fluoro-2,4-dinitrophenyl)acetamide features a phenyl ring with three substituent groups: two nitro groups at positions 2 and 4, and a fluorine atom at position 5. The acetamide group is attached to the phenyl ring, creating a structure with distinct electronic and steric properties that influence its reactivity and applications.
The arrangement of these functional groups creates a unique electronic distribution within the molecule, affecting its chemical behavior and interactions with biological systems.

Structural Analogs

Several structural analogs of N-(5-Fluoro-2,4-dinitrophenyl)acetamide have been synthesized and studied, demonstrating the importance of this structural scaffold:

AnalogMolecular FormulaKey Structural Difference
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamideC₈H₆ClFN₂O₃Contains chlorine instead of one nitro group
N-(4,5-Difluoro-2-nitrophenyl)acetamideC₈H₆F₂N₂O₃Contains two fluorine atoms and one nitro group
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideC₉H₉FN₄O₅Contains an additional chiral alanine moiety
These structural variations result in different chemical properties and applications, with the Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide variant (also known as Marfey's reagent) being particularly valuable in analytical chemistry for the determination of amino acid stereochemistry .

Synthesis Methods

Standard Synthesis Approach

The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)acetamide typically involves a multi-step process. The standard method uses 5-fluoro-2,4-dinitroaniline as the starting material, which undergoes reaction with acetic anhydride or acetyl chloride to form the desired product.
The general synthetic route can be outlined as follows:

  • Preparation of 5-fluoro-2,4-dinitroaniline through nitration and fluorination reactions

  • Reaction of 5-fluoro-2,4-dinitroaniline with acetic anhydride or acetyl chloride

  • Purification using recrystallization techniques to obtain the pure compound
    This synthetic approach provides high yields and purity, making it suitable for both laboratory and industrial scale production.

Industrial Production Methods

In industrial settings, the synthesis of N-(5-Fluoro-2,4-dinitrophenyl)acetamide follows similar routes to laboratory-scale synthesis but employs specialized equipment for larger-scale production. Key considerations in industrial production include:

  • Precise control over reaction parameters to ensure high yields and purity

  • Implementation of efficient purification methods such as recrystallization

  • Scaling up of reaction conditions while maintaining product quality

  • Implementation of safety measures due to the presence of nitro groups in the reactions
    These industrial methods enable the production of N-(5-Fluoro-2,4-dinitrophenyl)acetamide in quantities suitable for commercial applications.

Biological Activities and Applications

Medicinal Chemistry Applications

N-(5-Fluoro-2,4-dinitrophenyl)acetamide demonstrates potential in medicinal chemistry due to its unique structural features and reactivity. The compound exhibits notable biological activities that make it valuable in drug discovery and development processes.
Specific applications in medicinal chemistry include:

  • Serving as a lead compound for designing new therapeutics

  • Providing a structural scaffold for developing compounds targeting specific biological pathways

  • Contributing to structure-activity relationship studies in drug design
    The electron-withdrawing groups in the compound influence its interaction with biological targets, potentially enhancing its efficacy in certain therapeutic applications.

Biochemical Research Applications

In biochemical research, N-(5-Fluoro-2,4-dinitrophenyl)acetamide has significant applications, particularly in studies involving:

  • Enzyme kinetics studies, where the compound can serve as a substrate or inhibitor

  • Protein-ligand interaction investigations, providing insights into binding mechanisms

  • Cellular processes research, where the compound's reactivity can be leveraged to probe biological functions
    These applications stem from the compound's reactive nature and its ability to form specific interactions with biological molecules.

Analytical Applications

Chromatographic Applications

While specific information about N-(5-Fluoro-2,4-dinitrophenyl)acetamide's use in chromatography is limited in the provided search results, structurally related compounds such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) have significant applications in high-performance liquid chromatography (HPLC) .
These applications include:

  • Derivatization of amino acids for improved detection in HPLC analysis

  • Enhancement of separation and quantitation of stereoisomers

  • Improvement of detection sensitivity for compounds lacking strong chromophores
    Given the structural similarity, N-(5-Fluoro-2,4-dinitrophenyl)acetamide may have similar applications in analytical chemistry, particularly in the development of derivatization reagents for improving chromatographic analysis .

Spectroscopic Applications

The structural features of N-(5-Fluoro-2,4-dinitrophenyl)acetamide, particularly its aromatic ring with electron-withdrawing substituents, contribute to its spectroscopic properties. These properties make it potentially useful in various spectroscopic applications:

  • UV-visible spectroscopy, where the nitro groups provide strong absorption

  • Fluorescence studies, where the compound's structure influences emission characteristics

  • Infrared spectroscopy, where the functional groups provide distinctive absorption bands
    These spectroscopic applications enhance the compound's utility in analytical chemistry and research settings.

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